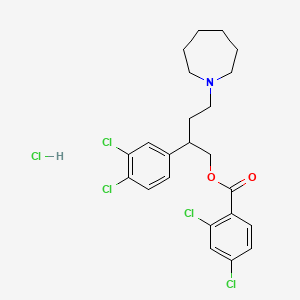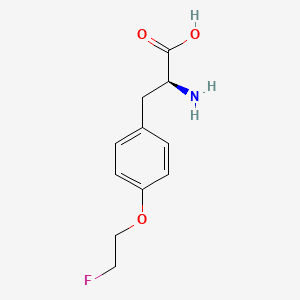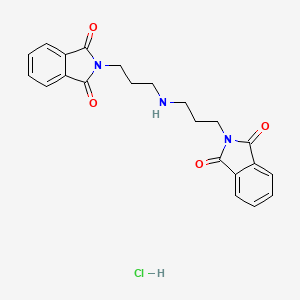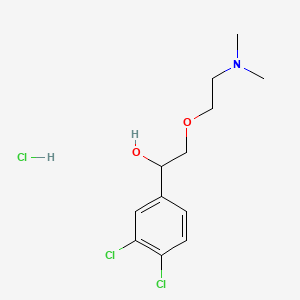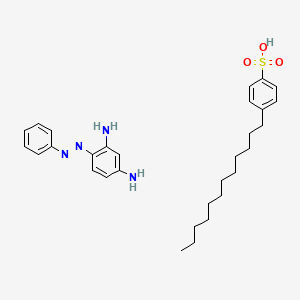
4-Dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecylbenzenesulfonic acid and 4-phenyldiazenylbenzene-1,3-diamine are two distinct compounds that can form a complex. 4-Dodecylbenzenesulfonic acid is an organosulfur compound commonly used in various industrial applications as a surfactant, emulsifier, and auxiliary agent . 4-phenyldiazenylbenzene-1,3-diamine, on the other hand, is an azo compound known for its applications in dye chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Dodecylbenzenesulfonic acid can be synthesized through the sulfonation of dodecylbenzene using sulfur trioxide or oleum . The reaction typically occurs at elevated temperatures and requires careful control to avoid over-sulfonation.
4-phenyldiazenylbenzene-1,3-diamine is synthesized through a diazotization reaction followed by azo coupling. Aniline is first diazotized using sodium nitrite and hydrochloric acid, and then coupled with another aromatic amine to form the azo compound .
Industrial Production Methods
Industrial production of 4-Dodecylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle large volumes and maintain precise temperature control . For 4-phenyldiazenylbenzene-1,3-diamine, large-scale production involves batch processes with stringent control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 4-Dodecylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.
Reduction: 4-phenyldiazenylbenzene-1,3-diamine can be reduced to form corresponding amines.
Substitution: Both compounds can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed
Major Products
Oxidation: Sulfonic acid derivatives and corresponding amines
Reduction: Amines and other reduced forms of the compounds.
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
4-Dodecylbenzenesulfonic acid is widely used in the preparation of detergents, cleaners, lubricants, paints, and resins due to its excellent surfactant properties . It is also used in the stabilization of colloidal particles and the fabrication of solid-state dye-sensitized solar cells .
4-phenyldiazenylbenzene-1,3-diamine is primarily used in dye chemistry for the synthesis of azo dyes, which are extensively used in textile and leather industries . It also finds applications in biological staining and as a reagent in analytical chemistry .
Mecanismo De Acción
4-Dodecylbenzenesulfonic acid acts as a surfactant by reducing the surface tension of liquids, thereby enhancing the wetting and spreading properties of solutions . It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate dirt and grease, making them easier to remove.
4-phenyldiazenylbenzene-1,3-diamine exerts its effects through the formation of azo bonds, which impart vivid colors to the dyes. The azo group (-N=N-) is responsible for the chromophoric properties, and the compound interacts with various substrates to form stable dye complexes .
Comparación Con Compuestos Similares
Similar Compounds
4-Dodecylbenzenesulfonic acid: Similar compounds include other alkylbenzenesulfonic acids like 4-octylbenzenesulfonic acid and 4-hexylbenzenesulfonic acid.
4-phenyldiazenylbenzene-1,3-diamine: Similar compounds include other azo dyes like methyl orange and Congo red.
Uniqueness
4-Dodecylbenzenesulfonic acid is unique due to its long alkyl chain, which provides superior surfactant properties compared to shorter-chain analogs . 4-phenyldiazenylbenzene-1,3-diamine stands out for its ability to form stable azo bonds, making it highly valuable in dye chemistry .
Propiedades
Número CAS |
110152-60-8 |
|---|---|
Fórmula molecular |
C30H42N4O3S |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
4-dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C18H30O3S.C12H12N4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h13-16H,2-12H2,1H3,(H,19,20,21);1-8H,13-14H2 |
Clave InChI |
CGUZXPDOXHAHST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


